3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)10-1-3-11(4-2-10)20-15(22)21-12-5-6-13-14(9-12)24-8-7-23-13/h1-4,12-14H,5-9H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDOFIWRASDOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
A widely cited approach involves cyclizing diol precursors with epoxides or halides. For example, US9662339B2 discloses a method where 1,2-dihydroxybenzene (catechol) reacts with 1,2-dibromoethane under basic conditions to form 1,4-benzodioxane. Subsequent hydrogenation over palladium-on-carbon (Pd/C) at 50–100 psi H₂ yields the saturated octahydro-1,4-benzodioxin skeleton. Modifications include substituting dibromoethane with epichlorohydrin to introduce chirality, though stereochemical outcomes depend on catalyst selection.
Reductive Amination for Amine Installation
After benzodioxin ring formation, introducing the amine group at position 6 is achieved via reductive amination. BioRxiv details a protocol where ketone intermediates (e.g., 6-keto-octahydrobenzodioxin) react with ammonium acetate and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF), yielding the corresponding amine. This method avoids harsh conditions, preserving the benzodioxin ring’s integrity.
Urea Bond Formation Strategies
The urea linkage connects the benzodioxin amine to the 4-(trifluoromethyl)phenyl group. Two predominant methods are employed:
Isocyanate Coupling
Reaction of octahydro-1,4-benzodioxin-6-amine with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) or THF forms the urea bond. PubChem CID 3848011 exemplifies this approach, where stoichiometric equivalents of amine and isocyanate react at 0–25°C for 12–24 hours. Triethylamine (TEA) is often added to scavenge HCl, improving yields to 70–85%.
Carbamate Intermediate Route
Alternatively, the amine reacts with 4-(trifluoromethyl)phenyl carbamate derivatives. US8431597B2 describes using phenyl chloroformate to generate a carbamate intermediate, which subsequently couples with the benzodioxin amine in the presence of 1,8-diazabicycloundec-7-ene (DBU). This method reduces side reactions compared to direct isocyanate use, particularly for sterically hindered amines.
Stereochemical Considerations
The octahydro-1,4-benzodioxin ring introduces four stereocenters, necessitating enantioselective synthesis. US9662339B2 achieves this via chiral epoxide ring-opening. For example, (R)-epichlorohydrin reacts with catechol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), yielding (2R,3R)-octahydro-1,4-benzodioxin-6-amine. Asymmetric hydrogenation using Ru-BINAP catalysts further enriches enantiomeric excess (ee >95%).
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, 0–10% methanol/DCM). High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, while nuclear magnetic resonance (NMR) confirms regiochemistry. For instance, Ambeed reports characteristic ¹H-NMR shifts for benzodioxin protons at δ 4.25–4.40 ppm (m, 4H, OCH₂CH₂O) and urea NH signals at δ 6.80–7.10 ppm.
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) employs continuous-flow hydrogenation for benzodioxin saturation, reducing reaction times from 24 hours to 2–4 hours. BioRxiv highlights solvent recycling (THF, DCM) to minimize waste, aligning with green chemistry principles.
Challenges and Mitigation
Ring Opening During Amination
Acidic conditions risk benzodioxin ring cleavage. Buffering reactions at pH 7–8 with NaHCO₃ or using non-polar solvents (toluene) mitigates this.
Trifluoromethyl Group Reactivity
The electron-withdrawing CF₃ group deactivates the phenyl isocyanate, requiring elevated temperatures (50–60°C) for efficient coupling. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction without side product formation.
Chemical Reactions Analysis
Types of Reactions
3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl phenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets within cells. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the dioxin ring may facilitate interactions with other cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s benzodioxin scaffold distinguishes it from analogues like A-425619 (isoquinoline) and Sorafenib (pyridinecarboxamide). The benzodioxin’s rigidity may enhance binding specificity compared to flexible alkyl chains in compounds like 14d .
- Trifluoromethyl Role : The -CF₃ group in the target compound and A-425619 is critical for enhancing membrane permeability and resistance to oxidative metabolism, a feature shared with Sorafenib, a clinically approved kinase inhibitor .
- Synthesis Yields : Urea derivatives in exhibit moderate to high yields (35.2–65.2%), suggesting that the target compound’s synthesis could follow similar efficiency if analogous methods (e.g., carbodiimide-mediated coupling) are employed .
Pharmacological Relevance (Inferred from Analogues)
- Ion Channel/GPCR Modulation : Compounds like A-425619 and SB705498 are associated with TRPV1 ion channel modulation, implying that the target compound’s urea core and aromatic substituents may similarly target pain or inflammation pathways .
- Kinase Inhibition : Sorafenib’s urea linkage is critical for binding to RAF kinase, suggesting that the target compound’s trifluoromethylphenyl group could stabilize interactions with hydrophobic kinase pockets .
- Metabolic Stability : The benzodioxin moiety may reduce hepatic clearance compared to piperidine or sulfonamide-containing analogues (e.g., 14d), as seen in extended half-life metrics for benzodioxin-based drugs .
Biological Activity
3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an octahydro-1,4-benzodioxin moiety and a trifluoromethyl-substituted phenyl group. The unique combination of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16F3N2O3 |
| Molecular Weight | 320.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is proposed that the urea linkage allows for the inhibition of certain enzymes by mimicking natural substrates. This inhibition disrupts various biochemical pathways, which is particularly significant in cancer biology.
Cytotoxicity Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a library of urea-based compounds was evaluated for their cytotoxic effects on triple-negative breast cancer (TNBC) cell lines, revealing promising results for further development in cancer therapy .
Interaction with Molecular Targets
Research indicates that these compounds can cross the blood-brain barrier (BBB), which is crucial for treating brain metastases associated with aggressive cancers like TNBC. In vivo studies showed that the compound reaches peak concentrations in the brain shortly after administration, suggesting its potential efficacy in targeting brain tumors .
Case Study 1: Triple-Negative Breast Cancer
In a study focusing on TNBC, a series of analogs derived from urea-based scaffolds were synthesized and tested. The results indicated that modifications in the chemical structure significantly affected cytotoxicity. For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against MDA-MB-231 cells (a TNBC cell line), highlighting the importance of structural optimization in drug design .
Case Study 2: Blood-Brain Barrier Penetration
Another study assessed the ability of these compounds to penetrate the BBB. Mice treated with the compound showed significant levels in brain tissue after intraperitoneal administration, confirming its potential use in therapies targeting central nervous system malignancies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 15 | FGFR1 |
| Compound B | Structure B | 10 | EGFR |
| This compound | N/A | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 3-(octahydro-1,4-benzodioxin-6-yl)-1-[4-(trifluoromethyl)phenyl]urea?
- Methodological Answer :
- Begin with a literature review to identify analogous urea derivatives, focusing on benzodioxin and trifluoromethylphenyl systems ( ).
- Optimize reaction conditions (e.g., base selection, solvent) using factorial design. For example, sodium hydride (NaH) in THF has been effective for benzofuran syntheses ().
- Purify intermediates via column chromatography and recrystallization, with HPLC-UV for purity validation ().
- Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry ( ).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Use ¹H/¹³C NMR to verify regiochemistry and substituent positions, particularly for the octahydrobenzodioxin core ().
- Employ FT-IR to confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively) ( ).
- Validate molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF ( ).
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer :
- Use in vitro assays (e.g., enzyme inhibition for kinase or protease targets) with positive/negative controls.
- Apply dose-response curves (0.1–100 µM range) and calculate IC₅₀ values.
- Replicate experiments in triplicate using randomized block designs to minimize batch variability ().
Advanced Research Questions
Q. What experimental frameworks are suitable for resolving contradictions between computational predictions and observed pharmacological activity?
- Methodological Answer :
- Perform molecular dynamics simulations to assess binding stability in silico, comparing results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data ( ).
- Investigate off-target effects via broad-spectrum kinase profiling or proteome-wide affinity capture ( ).
- Use Bayesian statistical models to quantify uncertainty in predictive vs. empirical data ( ).
Q. How can researchers evaluate the environmental persistence and ecotoxicological impact of this compound?
- Methodological Answer :
- Follow OECD Guidelines 307 for soil degradation studies, measuring half-lives under aerobic/anaerobic conditions ().
- Assess bioaccumulation potential using logP calculations (octanol-water partition coefficients) and in vitro liver microsomal stability assays ().
- Conduct microcosm experiments to simulate aquatic ecosystems, tracking metabolite formation via LC-HRMS ().
Q. What advanced statistical approaches are recommended for analyzing dose-dependent toxicity data with high variability?
- Methodological Answer :
- Apply mixed-effects models to account for nested variability (e.g., inter-subject differences) in dose-response datasets ().
- Use principal component analysis (PCA) to identify confounding variables (e.g., solvent effects, temperature fluctuations) ( ).
- Validate findings via bootstrapping or Monte Carlo simulations to estimate confidence intervals ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Standardize solubility testing using USP equilibrium shake-flask methods with controlled pH (1.2–7.4) and temperature (25°C ± 0.5) ().
- Cross-validate results with Hansen solubility parameter (HSP) calculations to predict solvent compatibility ( ).
- Replicate experiments using lyophilized compound to rule out hydration state effects ().
Q. What strategies mitigate variability in IC₅₀ values across cell-based vs. cell-free assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
